Ganodermanontriol

描述

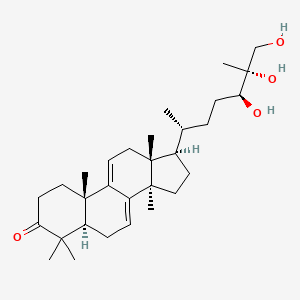

Structure

2D Structure

3D Structure

属性

分子式 |

C30H48O4 |

|---|---|

分子量 |

472.7 g/mol |

IUPAC 名称 |

(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30-/m1/s1 |

InChI 键 |

KASALCUNLBTNAA-LIPCCPSCSA-N |

SMILES |

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

手性 SMILES |

C[C@H](CC[C@@H]([C@@](C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

规范 SMILES |

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

同义词 |

ganodermanontriol GNDT triterpene |

产品来源 |

United States |

Foundational & Exploratory

Ganodermanontriol: A Technical Whitepaper on its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse biological activities. This document provides a comprehensive technical overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for its extraction and characterization, summarizes key quantitative data, and visually represents the signaling pathways it modulates. This whitepaper aims to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive secondary metabolites, including a diverse array of triterpenoids.[1] These compounds, particularly the lanostane-type triterpenes, are recognized for their potential therapeutic properties.[2] Among these, this compound (GT) has emerged as a compound of interest due to its notable biological effects.[3][4][5] This document outlines the key scientific findings related to the discovery and isolation of this promising natural product.

Discovery and Structural Elucidation

This compound is a C30 lanostanoid triterpene.[2][6][7] Its chemical structure was elucidated through various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[8] The IUPAC name for this compound is (24S,25R)-24,25,26-Trihydroxylanosta-7,9(11)-dien-3-one.[7]

Isolation and Purification from Ganoderma lucidum

The isolation of this compound from the fruiting bodies of Ganoderma lucidum involves a multi-step process of extraction and chromatographic separation.

Experimental Protocol for Isolation

The following protocol is a synthesis of methodologies described in the scientific literature.[3]

1. Extraction:

- Dried and powdered fruiting bodies of Ganoderma lucidum (e.g., 4 kg) are extracted with 70% ethanol (e.g., 30 L) at an elevated temperature (e.g., 70°C).[3] This initial extraction yields a crude extract.

2. Solvent Partitioning:

- The crude ethanol extract is then subjected to solvent-solvent partitioning. For instance, the extract (e.g., 90 g) is treated with chloroform (e.g., 2 L) to separate the triterpenoid-rich fraction from more polar compounds.[3] This step yields a triterpenoid fraction (e.g., 19 g).[3]

3. Chromatographic Separation:

- Silica Gel Column Chromatography: The triterpenoid fraction is first subjected to silica gel column chromatography. A typical elution gradient is a mixture of chloroform and methanol (e.g., 95:5 v/v).[3]

- Octadecylsilane (ODS) C18 Column Chromatography: Fractions enriched with this compound are further purified using ODS-C18 column chromatography with an isocratic mobile phase of methanol and water (e.g., 80:20 v/v).[3]

- Reversed-Phase (RP) C18 Column Chromatography: A final purification step is carried out using RP-C18 column chromatography with a methanol and water mobile phase (e.g., 75:25 v/v) to yield pure this compound.[3]

Alternative and Optimized Extraction Methods

Researchers have explored various techniques to optimize the extraction of triterpenoids from Ganoderma lucidum. These include:

-

Response Surface Methodology (RSM): This has been used to optimize extraction conditions such as ethanol concentration, temperature, and time.[9][10] For example, one study found optimal conditions to be 100% ethanol at 60.22°C for 6 hours.[9][10]

-

Supercritical CO2 Extraction: This method, using ethanol as an entrainment agent, offers an alternative to traditional solvent extraction.[11]

-

Ultrasound-Assisted Extraction (UAE): UAE has been shown to be highly effective, with optimized conditions of 40 minutes, 100.0 W, and 89.5% ethanol.[12]

Experimental Workflow for this compound Isolation

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis of this compound and other triterpenoids in Ganoderma lucidum extracts.[3][13][14][15] A distinct peak for this compound can be observed at a specific retention time, for instance, 61.46 minutes under certain conditions, with detection at 243.9 nm.[3]

Table 1: Quantitative Data for this compound and Related Triterpenoids

| Parameter | Value | Cell Line/Condition | Reference |

| Cytotoxicity (IC50) | |||

| Ganoderenic Acid D | 0.14 ± 0.01 mg/mL | Hep G2 | [9] |

| 0.18 ± 0.02 mg/mL | HeLa | [9] | |

| 0.26 ± 0.03 mg/mL | Caco-2 | [9] | |

| This compound | 5.8 µM | MCF-7 (Breast Cancer) | [16] |

| 9.7 µM | MDA-MB-231 (Breast Cancer) | [16] | |

| Extraction Yield | |||

| Ganoderic Acid H | 2.09 mg/g powder | Optimal RSM conditions | [9][10] |

| Total Triterpenoids | 1.23% (theoretically) | Optimized UAE | [17] |

| 435.6 ± 21.1 mg/g of extract | Optimized UAE | [12] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily investigated in the contexts of cancer and inflammation.

Anti-Cancer Effects

This compound has been shown to suppress the growth of colon cancer cells.[5] This effect is mediated through the inhibition of the β-catenin signaling pathway.[5] Specifically, it has been observed to inhibit the transcriptional activity of β-catenin and the expression of its target gene, cyclin D1.[5]

Anti-Melanogenic Effects

Recent studies have revealed that this compound inhibits melanin biosynthesis.[3][18] This is achieved through the regulation of the CREB and MAPK signaling pathways in B16F10 melanoma cells.[3] this compound suppresses the expression of cellular tyrosinase and microphthalmia-related transcription factor (MITF).[3] It also affects the phosphorylation of CREB and MAPK signaling molecules.[3]

Anti-Inflammatory Effects

This compound has demonstrated potential as an anti-inflammatory agent, particularly in the context of pneumonia.[4] It is believed to modulate the TNF/NF-κB/MAPKs signaling pathway, leading to a reduction in inflammatory mediators.[4]

Signaling Pathway Diagrams

Anti-Melanogenic Signaling Pathway of this compound

Anti-Inflammatory Signaling Pathway of this compound

Conclusion and Future Perspectives

This compound, a key bioactive triterpenoid from Ganoderma lucidum, has been successfully isolated and characterized. The detailed protocols and quantitative data presented herein provide a solid foundation for further research. Its demonstrated activity in modulating significant signaling pathways highlights its potential as a lead compound for the development of novel therapeutics for cancer, inflammatory diseases, and skin pigmentation disorders. Future research should focus on further elucidating its mechanisms of action, exploring its pharmacokinetic and pharmacodynamic profiles, and conducting preclinical and clinical studies to validate its therapeutic efficacy. The optimization of extraction and synthesis methods will also be crucial for ensuring a sustainable supply for research and potential commercialization.

References

- 1. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Network Pharmacology and Experimental Validation Reveal this compound Modulates Pneumonia via TNF/NF‐κB/MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a lanostanoid triterpene from Ganoderma lucidum, suppresses growth of colon cancer cells through ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C30H48O4 | CID 3001811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google Patents [patents.google.com]

- 12. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Semisynthesis and biological evaluation of this compound and its stereoisomeric triols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 18. The Anti-Melanogenic Effects of this compound from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Ganodermanontriol in Ganoderma: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of ganodermanontriol, a bioactive lanostane triterpenoid produced by fungi of the genus Ganoderma. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of fungal secondary metabolites and their potential therapeutic applications.

Introduction

This compound is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest within the scientific community due to its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this valuable compound. This guide details the proposed enzymatic steps, the key enzymes involved, and the experimental evidence supporting the putative pathway.

The Mevalonate Pathway: The Foundation of Triterpenoid Biosynthesis

Like all triterpenoids in Ganoderma, the biosynthesis of this compound originates from the mevalonate (MVA) pathway. This fundamental metabolic route provides the essential five-carbon isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions, starting from acetyl-CoA, leads to the formation of the C30 precursor, squalene.

The cyclization of squalene, mediated by the enzyme lanosterol synthase (LS), marks the committed step in lanostane triterpenoid biosynthesis, yielding the eponymous lanosterol. This tetracyclic triterpene serves as the common backbone for the vast array of ganoderic acids and related compounds, including this compound, found in Ganoderma species.

Proposed Biosynthetic Pathway of this compound

The conversion of lanosterol to this compound involves a series of oxidative modifications, primarily hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYPs). While the exact sequence of these reactions is yet to be fully elucidated, based on the structure of this compound and functional characterization of related Ganoderma CYPs, a putative pathway can be proposed.

The key transformations involve the introduction of hydroxyl groups at positions C-24, C-25, and C-26 of the lanostane skeleton. The precise order of these hydroxylations is currently unknown and may involve multiple alternative routes.

Key Enzymatic Steps and Involved Enzymes

The following table summarizes the key enzymes and their putative roles in the biosynthesis of this compound.

| Step | Reaction | Enzyme Class | Specific Enzyme (Putative) | Gene (Putative) |

| 1 | Squalene -> 2,3-Oxidosqualene | Squalene epoxidase | Squalene epoxidase (SE) | erg1 |

| 2 | 2,3-Oxidosqualene -> Lanosterol | Oxidosqualene cyclase | Lanosterol synthase (LS) | las1 |

| 3 | Lanosterol -> Hydroxylated intermediates | Cytochrome P450 monooxygenase | Various CYPs | cyp genes |

| 4 | Hydroxylated intermediates -> this compound | Cytochrome P450 monooxygenase | Various CYPs | cyp genes |

Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway.

The Role of Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes are a large and diverse group of heme-thiolate proteins that play a critical role in the detoxification of xenobiotics and the biosynthesis of secondary metabolites in fungi. In Ganoderma, a multitude of CYP genes have been identified, and several have been functionally characterized, demonstrating their involvement in the structural diversification of lanostane triterpenoids.

Studies have identified specific Ganoderma CYPs, such as CYP512U6 and CYP5139G1, that are responsible for the hydroxylation and oxidation of ganoderic acid precursors at various positions on the lanostane skeleton[1][2]. While these studies have not directly confirmed the synthesis of this compound, they provide strong evidence for the catalytic capabilities of this enzyme family in performing the necessary chemical transformations. The specific CYPs responsible for the C-24, C-25, and C-26 hydroxylations leading to this compound remain to be definitively identified.

Quantitative Data on this compound Production

Recent studies have begun to quantify the levels of specific triterpenoids in Ganoderma lucidum. One study identified this compound as a prominent triterpenoid in the ethanol extract of G. lucidum[3].

| Compound | Concentration in G. lucidum ethanol extract |

| This compound | Predominantly identified |

Table 2: Quantitative Analysis of this compound in Ganoderma lucidum. [3]

Further research is required to determine the yields of this compound under various culture conditions and in different Ganoderma species and strains to optimize its production.

Experimental Protocols for Pathway Elucidation

The elucidation of the complete biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. The following outlines key experimental protocols.

Heterologous Expression and Functional Characterization of Candidate CYP Genes

A powerful strategy to identify the enzymes involved in this compound biosynthesis is the heterologous expression of candidate Ganoderma CYP genes in a suitable host, such as Saccharomyces cerevisiae or Escherichia coli.

Experimental Workflow:

-

Candidate Gene Selection: Identify potential CYP genes from the Ganoderma genome or transcriptome based on homology to known triterpenoid-modifying CYPs.

-

Gene Cloning and Vector Construction: Amplify the full-length cDNA of the candidate CYP genes and clone them into an appropriate expression vector.

-

Heterologous Expression: Transform the expression constructs into the chosen host organism.

-

In Vivo Biotransformation: Supplement the culture medium with a potential precursor, such as lanosterol or an early-stage ganoderic acid, and incubate to allow for biotransformation.

-

Metabolite Extraction and Analysis: Extract the metabolites from the culture and analyze them using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound or its hydroxylated intermediates.

-

In Vitro Enzyme Assays: Purify the heterologously expressed CYP enzyme and perform in vitro assays with the precursor substrate and a suitable cytochrome P450 reductase to confirm its catalytic activity and determine kinetic parameters.

Gene Knockout and Overexpression in Ganoderma

To confirm the role of a specific gene in the native host, gene knockout or overexpression studies in Ganoderma can be performed.

Experimental Workflow:

-

Generation of Gene-Targeting Constructs: Create constructs for homologous recombination to either delete (knockout) or increase the expression (overexpression) of the target gene.

-

Transformation of Ganoderma: Introduce the constructs into Ganoderma protoplasts using techniques such as Agrobacterium tumefaciens-mediated transformation (ATMT).

-

Selection and Verification of Transformants: Select for transformed fungal colonies and verify the gene modification by PCR and Southern blotting.

-

Metabolite Profiling: Analyze the triterpenoid profile of the mutant and wild-type strains by HPLC and LC-MS to observe any changes in the production of this compound.

Visualizing the Biosynthetic Pathway and Experimental Workflows

To aid in the understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

Caption: Experimental workflow for CYP gene functional characterization.

Future Perspectives

The complete elucidation of the this compound biosynthetic pathway holds significant promise for the sustainable and high-yield production of this valuable triterpenoid through metabolic engineering and synthetic biology approaches. Future research should focus on the systematic functional characterization of the vast number of uncharacterized cytochrome P450 enzymes in Ganoderma to identify the specific catalysts for each step of the pathway. Furthermore, understanding the regulatory networks that control the expression of these biosynthetic genes will be crucial for developing strategies to enhance this compound production in both the native fungal host and in heterologous systems. This knowledge will pave the way for the development of novel pharmaceuticals and nutraceuticals derived from this fascinating medicinal mushroom.

References

- 1. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Network Pharmacology and Experimental Validation Reveal this compound Modulates Pneumonia via TNF/NF‐κB/MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on the Biological Activity of Ganodermanontriol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has been the subject of scientific investigation for its potential therapeutic properties. Early research into this compound has laid the groundwork for understanding its biological activities, primarily focusing on its anti-tumor and anti-inflammatory effects. This technical guide provides an in-depth overview of these seminal studies, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.

Quantitative Data Summary

The initial investigations into the biological effects of this compound yielded significant quantitative data, particularly concerning its cytotoxic and anti-inflammatory activities. These findings are summarized in the tables below for comparative analysis.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 5.8 | 72 | [1][2] |

| MDA-MB-231 | Breast Cancer | 9.7 | 72 | [1][2] |

| HCT-116 | Colon Cancer | Not specified, but inhibited proliferation | 24-72 | [3] |

| HT-29 | Colon Cancer | Not specified, but inhibited proliferation | 24-72 | [3] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Measured Parameter | Inhibition | Concentration | Reference |

| Nitric Oxide (NO) Production | Murine Macrophages (RAW 264.7) | Nitrite | Significant | Not specified | [4] |

| Cytokine Secretion | LPS-stimulated BV2 microglia | TNF-α, IL-1β | Significant | Not specified | [5] |

Experimental Protocols

This section details the methodologies employed in the foundational studies of this compound's biological activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a cornerstone in determining the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HT-29) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations. Control wells received the vehicle alone.

-

Incubation: The plates were incubated for specified periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the control, and the IC50 value was calculated as the concentration of this compound that inhibited cell growth by 50%.

Western Blot Analysis for β-catenin and Cyclin D1

Western blotting was employed to investigate the effect of this compound on the protein expression levels of key players in the β-catenin signaling pathway.[3]

Protocol:

-

Cell Lysis: HT-29 colon cancer cells were treated with varying concentrations of this compound for 24 hours. Subsequently, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for β-catenin, Cyclin D1, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Luciferase Reporter Assay for β-catenin Transcriptional Activity

To assess the functional impact of this compound on β-catenin signaling, a luciferase reporter assay was utilized.[3]

Protocol:

-

Cell Transfection: HCT-116 or HT-29 cells were co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the cells were treated with different concentrations of this compound.

-

Cell Lysis: Following a 24-hour treatment period, the cells were lysed.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates were measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results were expressed as the fold change in luciferase activity relative to the untreated control.

Nitric Oxide (NO) Production Assay

The anti-inflammatory effect of this compound was evaluated by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Protocol:

-

Cell Seeding: Murine macrophage cells (e.g., RAW 264.7) were seeded in 96-well plates and allowed to adhere.

-

Pre-treatment: The cells were pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: The cells were then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. Briefly, an equal volume of supernatant and Griess reagent were mixed and incubated at room temperature for 10-15 minutes.

-

Absorbance Reading: The absorbance was measured at 540 nm. A standard curve using sodium nitrite was used to determine the nitrite concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in early studies of this compound.

Signaling Pathways

References

- 1. Semisynthesis and biological evaluation of this compound and its stereoisomeric triols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a lanostanoid triterpene from Ganoderma lucidum, suppresses growth of colon cancer cells through ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ganoderma lucidum inhibits inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoderma lucidum ethanol extract inhibits the inflammatory response by suppressing the NF-κB and toll-like receptor pathways in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganodermanontriol: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. Preliminary studies have illuminated its potential therapeutic applications, particularly in oncology, inflammation, and dermatology. This document provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, influencing several critical cellular signaling pathways. The primary areas of its activity identified to date include anti-cancer, anti-inflammatory, and anti-melanogenic effects.

Anti-Cancer Activity

This compound has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanisms involve the modulation of the β-catenin and STAT3 signaling pathways, as well as the induction of cell cycle arrest.

This compound has been shown to suppress the growth of colon cancer cells by targeting the β-catenin signaling pathway.[1][2] It inhibits the transcriptional activity of β-catenin, leading to the downregulation of its target genes, which are crucial for cell proliferation.[1][2]

Table 1: Effects of this compound on Colon Cancer Cell Proliferation

| Cell Line | Concentration | Effect | Reference |

| HCT-116 | 0-80 μM | Dose-dependent inhibition of proliferation | [1][2] |

| HT-29 | 0-80 μM | Dose-dependent inhibition of proliferation | [1][2] |

| HT-29 (Xenograft) | 1.5 mg/kg/day (i.p.) | 30% suppression of tumor growth | [3] |

Experimental Protocol: Cell Proliferation Assay (MTT Assay) [3]

-

Cell Seeding: Plate HCT-116 and HT-29 colon cancer cells in 96-well plates at a density of 5 x 10³ cells/well.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound (0-80 μM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the untreated control.

Experimental Protocol: Western Blot Analysis for Protein Expression [1][3]

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 μg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Cyclin D1, Cdk-4, PCNA, E-cadherin, Cdk-2, p21, and Cyclin E overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: this compound inhibits β-catenin signaling in colon cancer cells.

This compound has been observed to induce cell cycle arrest at the G0/G1 phase in human colon carcinoma HT-29 cells, contributing to its cytostatic effects.[3]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [3]

-

Cell Treatment: Treat HT-29 cells with this compound (5-25 μM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using cell cycle analysis software.

Emerging evidence suggests that this compound may exert anti-cancer effects by inhibiting the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[4][5][6][7]

Caption: Proposed inhibition of the JAK/STAT3 signaling pathway by this compound.

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways, including NF-κB and MAPK signaling.

This compound has been shown to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.[8] It has been reported to inhibit the nuclear translocation of NF-κB p65 and the phosphorylation of p38, ERK1/2, and JNK.[8]

Table 2: Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | Concentration | Effect | Reference |

| RAW 264.7 | LPS | 10 μM | Attenuated NF-κB upregulation | [8] |

| RAW 264.7 | LPS | 3-5 μg/mL | Inhibited phosphorylation of JNK and p38 | |

| RAW 264.7 | LPS | 1.25-5 μg/mL | Inhibited NO, TNF-α, and iNOS expression |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

-

Treatment: Pre-treat cells with this compound (1.25-5 μg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.

-

Griess Reaction: Mix 100 μL of cell culture supernatant with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Caption: this compound's anti-inflammatory mechanism of action.

Anti-Melanogenic Activity

This compound has been identified as an inhibitor of melanin biosynthesis, suggesting its potential use in cosmetic and dermatological applications for hyperpigmentation disorders.[9][10]

This compound inhibits melanin production by suppressing the expression of key melanogenic enzymes and transcription factors, such as tyrosinase and microphthalmia-related transcription factor (MITF).[9][10] This is achieved through the modulation of the CREB and MAPK signaling pathways.[9][10]

Table 3: Anti-Melanogenic Effects of this compound

| Cell Line | Concentration | Effect | Reference |

| B16F10 | <2.5 μg/mL | No effect on cell viability | [10] |

| B16F10 | 2.5 μg/mL | Significantly inhibited tyrosinase and MITF expression | [10] |

| B16F10 | 2.5 μg/mL | Significantly increased phosphorylation of ERK and JNK | [10] |

| B16F10 | Not specified | Inhibited phosphorylation of CREB | [9] |

Experimental Protocol: Melanin Content Assay [9]

-

Cell Treatment: Treat B16F10 melanoma cells with this compound for 72 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Absorbance Measurement: Measure the absorbance of the lysate at 475 nm.

-

Normalization: Normalize the melanin content to the total protein concentration of each sample.

Caption: this compound's regulation of melanogenesis signaling pathways.

Conclusion and Future Directions

The preliminary studies on this compound have revealed its significant potential as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in cancer, inflammation, and melanogenesis provides a strong foundation for further investigation. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, conducting more extensive in vivo studies to validate its efficacy and safety, and exploring its potential in combination therapies. The detailed experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to advance the understanding and application of this promising natural compound.

References

- 1. This compound, a lanostanoid triterpene from Ganoderma lucidum, suppresses growth of colon cancer cells through ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Ganoderma lucidum extract (GLE) impairs breast cancer stem cells by targeting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderma lucidum put forth anti-tumor activity against PC-3 prostate cancer cells via inhibition of Jak-1/STAT-3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganoderma lucidum extract (GLE) impairs breast cancer stem cells by targeting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganoderma lucidum put forth anti-tumor activity against PC-3 prostate cancer cells via inhibition of Jak-1/STAT-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Anti-Melanogenic Effects of this compound from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Ganodermanontriol: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanontriol, a highly oxygenated lanostanoid triterpene, is a significant bioactive secondary metabolite primarily found in the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its isolation and quantification, and an in-depth look at its interaction with key cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams to facilitate understanding and further research in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is predominantly isolated from various parts of the fungus Ganoderma lucidum, a well-known species in traditional medicine. It has also been identified in other related Ganoderma species, highlighting the genus as a rich source of this and other structurally similar triterpenoids.

Distribution within Ganoderma Species

While Ganoderma lucidum is the most cited source, this compound has been reported in other species of the genus, including Ganoderma sinense. The concentration and presence of this compound can vary between different species and even strains of the same species, influenced by genetic and environmental factors.

Abundance in Fungal Parts

This compound has been identified in both the fruiting bodies and spores of Ganoderma lucidum. Although it is often described as a major or primary triterpenoid constituent in extracts, specific quantitative data on its abundance is still emerging in the scientific literature. The total triterpenoid content in G. lucidum fruiting bodies can range from approximately 0.5% to 1.0% of the dry weight, with some optimized extraction methods yielding extracts containing a high concentration of total triterpenes.[1] One study identified this compound as the most prominent triterpenoid in an ethanol extract of G. lucidum used to study its anti-pneumonia effects.[2] Research has also confirmed the presence of this compound in the spores of G. lucidum.[3]

Table 1: Qualitative and Semi-Quantitative Abundance of this compound in Ganoderma lucidum

| Fungal Part | Species | Abundance Description | Quantitative Data (mg/g dry weight) | Reference |

| Fruiting Body | Ganoderma lucidum | Identified as a major active compound. | Not explicitly quantified in reviewed literature. Total triterpenoid content can be up to 14.36 mg/g. | [1][4] |

| Spores | Ganoderma lucidum | Identified as a constituent of the ether-soluble fraction. | Not explicitly quantified in reviewed literature. | [3] |

| Mycelium | Ganoderma lucidum | Triterpenoid production is generally lower than in fruiting bodies. | Not explicitly quantified in reviewed literature. |

Experimental Protocols

Isolation and Purification of this compound from Ganoderma lucidum Fruiting Bodies

The following protocol is a composite methodology based on established procedures for the isolation of triterpenoids from Ganoderma lucidum.[5]

2.1.1. Extraction

-

Preparation of Fungal Material: Obtain dried fruiting bodies of Ganoderma lucidum and grind them into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered fungal material with 70% ethanol (e.g., a solid-to-liquid ratio of 1:15 w/v) at an elevated temperature (e.g., 70°C) for several hours. Repeat the extraction process multiple times (e.g., three times) to ensure maximum yield.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation

-

Liquid-Liquid Partitioning: Suspend the crude ethanol extract in water and partition it against a non-polar solvent such as chloroform. The triterpenoid fraction, including this compound, will preferentially move into the chloroform layer.

-

Solvent Evaporation: Separate the chloroform layer and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.

2.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the triterpenoid-enriched fraction to column chromatography on a silica gel stationary phase. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing compounds with similar retention factors (Rf values) to that of a this compound standard.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, utilize preparative reverse-phase HPLC (RP-HPLC) with a C18 column. A mobile phase consisting of a gradient of acetonitrile and water is commonly used. Monitor the elution at a wavelength between 240-252 nm. Collect the peak corresponding to this compound.

2.1.4. Structure Elucidation Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

Quantitative Analysis of this compound by HPLC-MS

This protocol outlines a general method for the quantification of this compound in a Ganoderma extract.

2.2.1. Sample Preparation

-

Prepare a crude or fractionated extract of Ganoderma as described in the isolation protocol.

-

Accurately weigh a known amount of the dried extract and dissolve it in a suitable solvent (e.g., methanol) to a precise concentration.

-

Filter the sample solution through a 0.22 µm syringe filter before injection into the HPLC system.

2.2.2. HPLC-MS Conditions

-

HPLC System: An ultra-high-performance liquid chromatography (UPLC) system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient would start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.

-

Flow Rate: Approximately 0.3 mL/min.

-

Column Temperature: Maintained at around 40°C.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode for this compound.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion masses for this compound.

-

2.2.3. Quantification

-

Prepare a calibration curve using a certified reference standard of this compound at several known concentrations.

-

Inject the standards and the prepared sample extract into the HPLC-MS system.

-

Integrate the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key cellular signaling pathways, primarily those involved in inflammation and cell proliferation.

Inhibition of the TNF/NF-κB/MAPKs Signaling Pathway

This compound has been shown to possess significant anti-inflammatory properties by targeting the TNF/NF-κB/MAPKs signaling cascade.[2] This pathway is central to the inflammatory response.

-

Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine is a key initiator of the inflammatory cascade. This compound can downregulate the expression of TNF-α.

-

Nuclear Factor-kappa B (NF-κB): A crucial transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can inhibit this pathway.

-

Mitogen-Activated Protein Kinases (MAPKs): A family of protein kinases that are involved in a variety of cellular processes, including inflammation. The three main MAPK families are ERK, JNK, and p38. This compound can modulate the phosphorylation and activation of these kinases.

Regulation of the CREB/MAPK Signaling Pathway in Melanogenesis

This compound has been found to inhibit melanin synthesis by modulating the CREB and MAPK signaling pathways in melanocytes.[2]

-

Cyclic AMP Response Element-Binding Protein (CREB): A transcription factor that plays a role in upregulating the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis.

-

Mitogen-Activated Protein Kinases (MAPKs): In the context of melanogenesis, the MAPK pathway, particularly ERK, can negatively regulate melanin production by phosphorylating and inhibiting MITF. This compound's effect on this pathway contributes to its anti-melanogenic properties.

By affecting the phosphorylation of CREB and MAPKs, this compound can suppress the expression of key melanogenic enzymes like tyrosinase, leading to a reduction in melanin production.

References

- 1. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-Melanogenic Effects of this compound from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anti-Melanogenic Effects of this compound from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Ganodermanontriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community.[1] Its potential as a therapeutic agent, particularly in oncology, is underscored by its demonstrated biological activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and insights into its mechanism of action.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The molecular formula of this compound is C₃₀H₄₈O₄, with a molecular weight of 472.7 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectroscopic data provide a detailed fingerprint of the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm), Multiplicity, (J in Hz) |

| 1 | 35.9 | 1.98, m |

| 2 | 34.2 | 2.50, m |

| 3 | 218.4 | - |

| 4 | 47.7 | - |

| 5 | 50.8 | 1.85, m |

| 6 | 28.5 | 2.05, m |

| 7 | 117.3 | 5.45, d (4.5) |

| 8 | 141.2 | - |

| 9 | 145.8 | - |

| 10 | 38.9 | - |

| 11 | 115.8 | 5.40, d (6.0) |

| 12 | 37.5 | 2.15, m |

| 13 | 44.2 | - |

| 14 | 49.8 | - |

| 15 | 33.1 | 1.65, m |

| 16 | 28.2 | 1.80, m |

| 17 | 51.2 | 1.55, m |

| 18 | 18.7 | 0.65, s |

| 19 | 18.7 | 1.20, s |

| 20 | 36.4 | 1.45, m |

| 21 | 18.7 | 0.92, d (6.5) |

| 22 | 38.1 | 1.60, m |

| 23 | 25.0 | 1.75, m |

| 24 | 75.1 | 3.40, dd (8.0, 4.0) |

| 25 | 76.5 | - |

| 26 | 69.8 | 3.65, d (11.0); 3.55, d (11.0) |

| 27 | 27.2 | 1.25, s |

| 28 | 24.5 | 1.15, s |

| 29 | 28.0 | 1.05, s |

| 30 | 21.5 | 1.10, s |

Note: The data presented is a compilation from various sources and may be subject to minor variations depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound, aiding in its structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for determining the elemental composition.

Table 2: Mass Spectrometry Data of this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI+ | 473.3574 [M+H]⁺ | Protonated molecule |

| ESI+ | 455.3468 [M+H-H₂O]⁺ | Loss of a water molecule |

| ESI+ | 437.3362 [M+H-2H₂O]⁺ | Loss of two water molecules |

Experimental Protocols

Isolation of this compound from Ganoderma lucidum

The following diagram outlines a typical workflow for the isolation of this compound from the fruiting bodies of Ganoderma lucidum.

Figure 1. Workflow for the isolation of this compound.

NMR Spectroscopic Analysis

A general protocol for the NMR analysis of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometric Analysis

A general protocol for the UPLC-Q-TOF-MS analysis of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Chromatographic Separation (UPLC):

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mixture of water (often with a small amount of formic acid) and acetonitrile.

-

Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.

-

Injection Volume: Inject a small volume of the sample (e.g., 1-5 µL).

-

-

Mass Spectrometric Detection (Q-TOF-MS):

-

Ionization Source: Utilize an electrospray ionization (ESI) source, typically in positive ion mode.

-

Mass Range: Scan a mass range that includes the expected molecular ion of this compound (e.g., m/z 100-1000).

-

Data Acquisition: Acquire data in both full scan mode and tandem MS (MS/MS) mode to obtain fragmentation information.

-

Biological Activity and Signaling Pathway

This compound has been shown to possess anticancer properties, notably through the inhibition of the Wnt/β-catenin signaling pathway.[2][3] This pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.

The diagram below illustrates the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

Figure 2. Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Conclusion

This technical guide provides a consolidated resource for researchers and professionals working with this compound. The detailed spectroscopic data, experimental protocols, and mechanistic insights are intended to facilitate further investigation into the therapeutic potential of this promising natural product. The continued exploration of this compound and other bioactive compounds from Ganoderma lucidum holds significant promise for the development of novel pharmaceuticals.

References

Solubility and Stability of Ganodermanontriol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential therapeutic properties. A thorough understanding of its physicochemical characteristics, particularly its solubility in various solvents and its stability under different environmental conditions, is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and structurally related lanostanoid triterpenes. It includes detailed experimental protocols for solubility and stability assessment and presents data in a structured format to facilitate comparison and application in research and development.

Introduction

This compound is a highly oxygenated tetracyclic triterpenoid characterized by a lanostane skeleton. Its complex and largely nonpolar structure dictates its solubility and stability profile, which are critical parameters influencing its bioavailability, formulation development, and analytical method validation. This guide aims to consolidate the current knowledge on these properties to support further investigation and application of this promising natural compound.

Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the solubility characteristics of other structurally similar lanostane triterpenoids, such as ganoderic acids, a qualitative and estimated solubility profile can be inferred. Triterpenoids are generally characterized by poor aqueous solubility and variable solubility in organic solvents, depending on the polarity of both the solvent and the specific triterpenoid.

Table 1: Solubility Profile of this compound and Related Lanostanoid Triterpenes

| Solvent | Solvent Polarity (Dielectric Constant) | This compound (Estimated) | Representative Lanostanoid Triterpenes (e.g., Ganoderic Acids) |

| Polar Protic Solvents | |||

| Water | 80.1 | Insoluble | Poorly soluble to insoluble |

| Methanol | 32.7 | Sparingly Soluble | Sparingly to moderately soluble |

| Ethanol | 24.5 | Sparingly Soluble | Sparingly to moderately soluble[1] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Soluble |

| Acetone | 20.7 | Sparingly Soluble | Sparingly soluble |

| Nonpolar Solvents | |||

| Chloroform | 4.8 | Sparingly Soluble | Sparingly soluble |

| Hexane | 1.9 | Insoluble | Insoluble |

Note: "Soluble" indicates a solubility of >10 mg/mL, "Sparingly Soluble" indicates a solubility of 1-10 mg/mL, and "Insoluble" indicates a solubility of <1 mg/mL. These are estimations based on the general behavior of similar compounds.

Stability of this compound

Table 2: Stability Profile of this compound and Related Lanostanoid Triterpenes

| Condition | Parameter | Observation for Related Triterpenes | Implications for this compound |

| pH | Acidic (pH 1-3) | Generally stable. Some ganoderic acids show stability in acidic conditions. | Likely to be relatively stable. |

| Neutral (pH 7) | Generally stable. | Likely to be stable. | |

| Alkaline (pH > 8) | Prone to degradation and isomerization. | Potential for degradation, particularly of ester functionalities if present. | |

| Temperature | Room Temperature (25°C) | A triterpenoid-enriched fraction of G. lucidum was found to be stable for up to one year.[2] | Expected to have good stability under standard storage conditions. |

| Elevated Temperature (>40°C) | Accelerated degradation is expected. | Should be stored at controlled room temperature or refrigerated to minimize degradation. | |

| Light | UV/Visible Light | Photodegradation is possible for compounds with chromophores. | Should be protected from light to prevent potential degradation. |

Experimental Protocols

Determination of Solubility: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 10,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Subject solutions of this compound to various stress conditions as outlined in ICH guidelines (Q1A R2).[4] These typically include:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photodegradation: Exposure to UV and visible light.

-

-

Time Points: Sample the stressed solutions at appropriate time intervals.

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.

-

Data Evaluation: Determine the rate of degradation and identify the major degradation products.

Workflow for Forced Degradation Study

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

Ganodermanontriol: A Lanostanoid Triterpene with Therapeutic Potential

An In-depth Technical Guide on the Secondary Metabolite from Ganoderma lucidum

Abstract

Ganodermanontriol (GNDT) is a highly oxygenated lanostanoid triterpene, a class of secondary metabolites isolated from the medicinal mushroom Ganoderma lucidum.[1][2][3] For centuries, G. lucidum has been a cornerstone of traditional medicine in East Asia, valued for its diverse pharmacological properties.[2] Modern scientific investigation has identified triterpenoids, alongside polysaccharides, as the primary bioactive constituents responsible for these effects.[2][4] this compound, in particular, has emerged as a compound of significant interest due to its potent anti-cancer, anti-inflammatory, and anti-melanogenic activities. This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and mechanisms of action of this compound, with a focus on its role in modulating key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic agent.

Biosynthesis of this compound

This compound, like other triterpenoids in Ganoderma lucidum, is synthesized via the mevalonate (MVA) pathway. The biosynthesis originates from acetyl-CoA, which is converted through a series of enzymatic steps to lanosterol, the common precursor for all lanostanoid triterpenoids.[5][6] While the complete enzymatic cascade leading specifically to this compound is still under investigation, it is understood to involve a series of cytochrome P450-mediated oxidations and other modifications of the lanosterol backbone.[6][7]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

GNDT has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including colon, breast, and liver cancer.[1][8] Its anti-cancer mechanisms are multifaceted, involving the modulation of key signaling pathways that regulate cell growth, apoptosis, and metastasis.

In colorectal cancer cells, this compound has been shown to suppress the β-catenin signaling pathway.[9][10] This is a critical pathway in the development and progression of many cancers. GNDT treatment leads to a dose-dependent decrease in the transcriptional activity of β-catenin and the expression of its downstream target genes, such as cyclin D1, which is a key regulator of the cell cycle.

By downregulating cyclin D1, this compound induces cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.[11][12][13][14][15]

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| MCF-7 | Breast Cancer | MTT | IC50 | 5.8 µM | [1][2] |

| MDA-MB-231 | Breast Cancer | MTT | IC50 | 9.7 µM | [1][2] |

| WiDr | Colon Cancer | MTT | IC50 | 135 µg/mL (for extract) | [16] |

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways in macrophages.[17][18][19][20][21]

In lipopolysaccharide (LPS)-stimulated macrophages, GNDT inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[17][21] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.

GNDT also modulates the MAPK signaling pathway, which is involved in the inflammatory response. It has been shown to inhibit the phosphorylation of p38 and JNK, further contributing to the suppression of pro-inflammatory mediator production.[17]

| Cell Line | Stimulant | Measured Effect | Inhibition | Reference |

| RAW 264.7 | LPS | NO Production | Significant | [18][22] |

| RAW 264.7 | LPS | iNOS Expression | Dose-dependent | [22] |

| RAW 264.7 | LPS | COX-2 Expression | Dose-dependent | [22] |

| BV-2 | LPS | Pro-inflammatory Cytokines | Significant | [18] |

Anti-Melanogenic Activity

Recent studies have highlighted the potential of this compound in regulating melanogenesis.[23][24] In B16F10 melanoma cells, GNDT was found to inhibit melanin synthesis by downregulating the expression of key melanogenic enzymes, tyrosinase and microphthalmia-associated transcription factor (MITF). This effect is mediated through the regulation of the CREB and MAPK signaling pathways.[23][24]

Experimental Protocols

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fruiting bodies of Ganoderma lucidum.[4][25][26][27][28]

-

Preparation of Material : Dried fruiting bodies of Ganoderma lucidum are pulverized into a fine powder.

-

Extraction : The powder is extracted with a suitable solvent, such as ethanol or methanol, at room temperature for an extended period or under reflux.[16]

-

Filtration and Concentration : The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation : The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

-

Fraction Analysis : Fractions are monitored by thin-layer chromatography (TLC).

-

Purification : Fractions containing this compound are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[29][30][31][32]

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment : Cells are treated with various concentrations of this compound and incubated for 24-72 hours.

-

MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis

This protocol is used to analyze the expression of proteins in signaling pathways.[9][33][34][35]

-

Cell Lysis : Cells are treated with this compound, harvested, and lysed in RIPA buffer.

-

Protein Quantification : Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer : Proteins are transferred to a PVDF membrane.

-

Blocking : The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation : The membrane is incubated with primary antibodies (e.g., anti-β-catenin, anti-p-p65, anti-p-p38) overnight at 4°C.

-

Secondary Antibody Incubation : The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.[11][12][13][14][15]

-

Cell Treatment : Cells are treated with this compound for the desired time.

-

Cell Harvesting : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining : Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.

In Vivo Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.[36][37][38][39][40]

-

Cell Implantation : Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth : Tumors are allowed to grow to a palpable size.

-

Treatment : Mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.

-

Tumor Measurement : Tumor volume is measured regularly using calipers.

-

Endpoint : At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, Western blotting).

Conclusion

This compound, a secondary metabolite from Ganoderma lucidum, has demonstrated significant potential as a therapeutic agent. Its ability to modulate multiple key signaling pathways, including the β-catenin, NF-κB, and MAPK pathways, underlies its potent anti-cancer, anti-inflammatory, and anti-melanogenic activities. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel drug candidate for the treatment of various diseases. Further studies are warranted to fully elucidate its biosynthetic pathway, optimize its extraction and synthesis, and conduct comprehensive preclinical and clinical trials to validate its therapeutic efficacy and safety.

References

- 1. Semisynthesis and biological evaluation of this compound and its stereoisomeric triols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.kopri.re.kr [repository.kopri.re.kr]

- 6. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hubrecht.eu [hubrecht.eu]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. youtube.com [youtube.com]

- 16. media.neliti.com [media.neliti.com]

- 17. Network Pharmacology and Experimental Validation Reveal this compound Modulates Pneumonia via TNF/NF‐κB/MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 20. dovepress.com [dovepress.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. The Anti-Melanogenic Effects of this compound from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Anti-Melanogenic Effects of this compound from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 28. Production methods of Ganoderma lucidum extract. [plantextractwholesale.com]

- 29. texaschildrens.org [texaschildrens.org]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

- 33. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. ichorlifesciences.com [ichorlifesciences.com]

- 39. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 40. Cell-Derived Xenografts - Antineo [antineo.fr]

In Vitro Cytotoxicity of Ganodermanontriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity screening of Ganodermanontriol, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways to support further research and development of this compound as a potential therapeutic agent.

Quantitative Cytotoxicity Data Summary

This compound has demonstrated cytotoxic and growth-inhibitory effects across a range of human carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | Assay | Exposure Time | IC50 (µM) | Reference |

| Caco-2 | Colorectal Adenocarcinoma | Not Specified | Not Specified | 20.87 - 84.36 | [1] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | 20.87 - 84.36 | [1] |

| HeLa | Cervical Cancer | Not Specified | Not Specified | 20.87 - 84.36 | [1] |

| HCT-116 | Colorectal Carcinoma | Proliferation Assay | 24-72 h | Concentration-dependent inhibition up to 80 µM | [2] |

| HT-29 | Colorectal Adenocarcinoma | Proliferation Assay | 24-72 h | Concentration-dependent inhibition up to 80 µM | [2] |

Note: A study on B16F10 melanoma cells showed that this compound had no effect on cell viability at concentrations below 2.5 μg/mL, but concentrations above 5 μg/mL significantly reduced cell viability[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the in vitro cytotoxicity screening of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human carcinoma cell lines such as Caco-2, HepG2, HeLa, HCT-116, and HT-29 are commonly used.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity and Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-